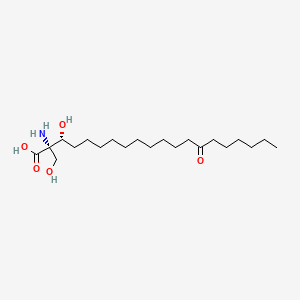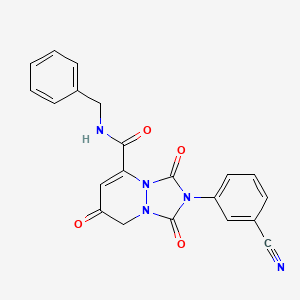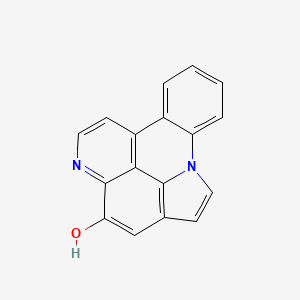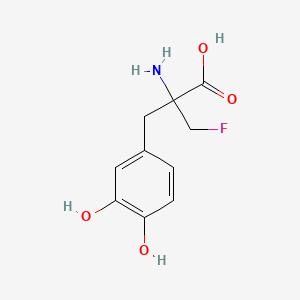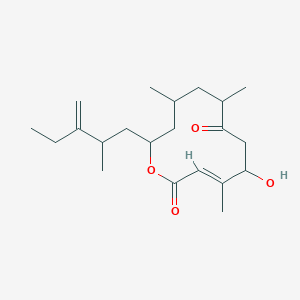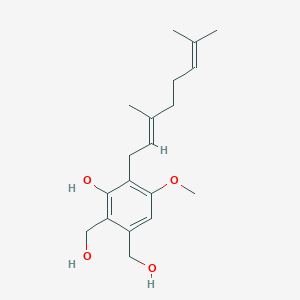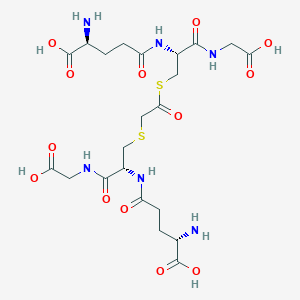
2-(S-Glutathionyl)acetyl glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(S-Glutathionyl)acetyl glutathione belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-(S-Glutathionyl)acetyl glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-(S-Glutathionyl)acetyl glutathione is a peptide.
Aplicaciones Científicas De Investigación
Glutathione Metabolism and Health Implications
Glutathione, including forms like 2-(S-Glutathionyl)acetyl glutathione, plays a significant role in antioxidant defense, nutrient metabolism, and regulation of cellular events. It's involved in various physiological processes such as gene expression, cell proliferation, apoptosis, cytokine production, and immune response. Its deficiency is linked to diseases like Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).
Posttranslational Modification and Enzyme Regulation
2-(S-Glutathionyl)acetyl glutathione is involved in posttranslational modifications, such as glutathionylation, affecting enzyme activities. For example, glutathionylation of Glyoxalase 1 (Glo1) inhibits its activity, impacting glucose metabolism in cells (Birkenmeier et al., 2010).
Neurodegenerative Diseases
2-(S-Glutathionyl)acetyl glutathione, through its role in glutathione metabolism, may have implications in neurodegenerative diseases. N-acetylcysteine, a precursor of glutathione, shows promise in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Psychiatric Disorders
Glutathione precursors, like N-acetylcysteine, are being explored for their potential in treating psychiatric disorders. These compounds may exert effects beyond being antioxidants, modulating neurotropic and inflammatory pathways (Dean et al., 2011).
Protein Regulation in Cyanobacteria
Research on cyanobacteria has revealed that glutathionylation constitutes a major mechanism for regulating metabolism under oxidative stress conditions. This highlights the significance of 2-(S-Glutathionyl)acetyl glutathione in broader biological contexts (Chardonnet et al., 2015).
Antioxidant Therapy
N-acetylcysteine, related to glutathione metabolism, has been used as an antidote for cysteine/glutathione deficiency in various conditions, underscoring the therapeutic importance of maintaining glutathione levels (Atkuri et al., 2007).
Redox-Dependent Regulation in Cells
S-Glutathionylation, involving compounds like 2-(S-Glutathionyl)acetyl glutathione, is a regulatory device from bacteria to humans. It serves to regulate cellular processes and prevent irreversible oxidation of protein thiols (Dalle-Donne et al., 2009).
Propiedades
Nombre del producto |
2-(S-Glutathionyl)acetyl glutathione |
|---|---|
Fórmula molecular |
C22H34N6O13S2 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N6O13S2/c23-10(21(38)39)1-3-14(29)27-12(19(36)25-5-16(31)32)7-42-9-18(35)43-8-13(20(37)26-6-17(33)34)28-15(30)4-2-11(24)22(40)41/h10-13H,1-9,23-24H2,(H,25,36)(H,26,37)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,38,39)(H,40,41)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
QEJUVDVAWJBQIG-CYDGBPFRSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSCC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



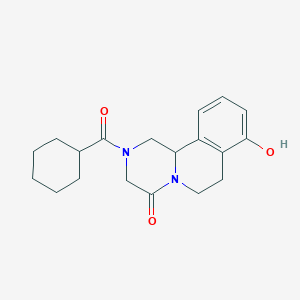
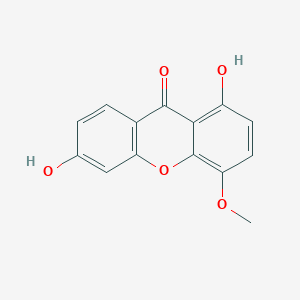
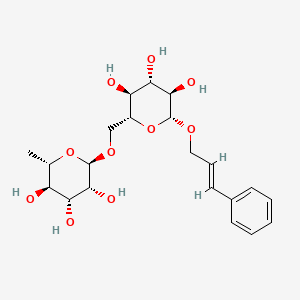
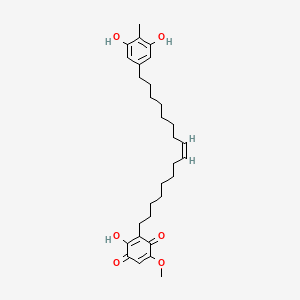
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
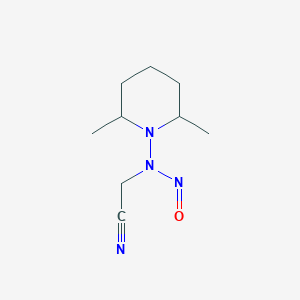
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
